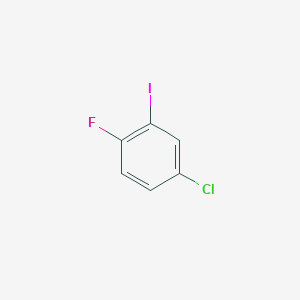

2,3-Difluoro-6-(trifluoromethyl)aniline

Vue d'ensemble

Description

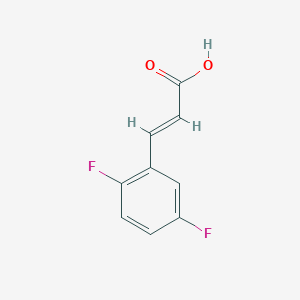

2,3-Difluoro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4F5N and its molecular weight is 197.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

CF Bond Activation in Organic Synthesis

Research on CF bond activation of aliphatic fluorides, including compounds like 2,3-Difluoro-6-(trifluoromethyl)aniline, highlights the development of new methodologies for synthesizing fluorinated building blocks. These methodologies involve various activation strategies, including Lewis acid, Bronsted superacids, and transition-metal mediation, offering routes to both fluorinated and non-fluorinated products. This area of study is crucial for the synthesis of molecules with potential pharmaceutical applications due to the unique properties imparted by fluorine atoms (Shen et al., 2015).

Environmental Applications and Fluoroalkylation Reactions

The environmental behavior and applications of fluorinated compounds, including fluoroalkylation reactions in aqueous media, have been extensively reviewed. These compounds are integral in designing new pharmaceuticals, agrochemicals, and functional materials due to their distinct effects on physical, chemical, and biological properties. The advancement towards environment-friendly fluoroalkylation reactions signifies the role of water as a solvent or reactant under green chemistry principles, highlighting the push towards sustainable chemistry practices (Song et al., 2018).

Microbial Degradation and Environmental Fate

The microbial degradation of polyfluoroalkyl chemicals, including derivatives of this compound, sheds light on their environmental fate. This research is pivotal in understanding how these persistent compounds break down in the environment, potentially leading to the formation of perfluoroalkyl acids, which have known toxic profiles. The study emphasizes the importance of exploring the biodegradability and environmental impacts of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Drug Design and Pharmacological Applications

In the realm of drug design, the strategic placement of trifluoromethyl groups, as seen in this compound, is explored for its potential in antitubercular drug development. The review discusses how these fluorinated substituents can modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the broader applicability of fluorinated compounds in medicinal chemistry (Thomas, 1969).

Chemical Fixation of CO2

The chemical fixation of CO2 with aniline derivatives, including fluorinated anilines, represents a novel approach to synthesizing functionalized azole compounds. This methodology offers an environmentally friendly solution for utilizing CO2, a greenhouse gas, in organic synthesis, demonstrating the versatile applications of fluorinated anilines in creating value-added chemicals (Vessally et al., 2017).

Safety and Hazards

“2,3-Difluoro-6-(trifluoromethyl)aniline” is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Result of Action

Given its use in the synthesis of various organic compounds , it can be inferred that this compound plays a crucial role in the formation of complex organic structures.

Action Environment

It’s known that this compound should be stored in a cool, dry, and well-ventilated place , suggesting that temperature, humidity, and ventilation could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

2,3-difluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZXPMLPYDZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575753 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124185-34-8 | |

| Record name | 2,3-Difluoro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.